1-Octane-D17-thiol

Description

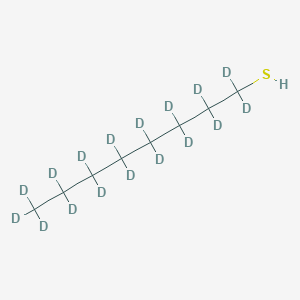

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18S/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCOBXFFBQJQHH-OISRNESJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 1 Octane D17 Thiol

Strategic Design of Deuteration Pathways for n-Octane Backbone

The foundational step in synthesizing 1-Octane-D17-thiol is the incorporation of deuterium (B1214612) atoms onto the n-octane carbon skeleton. The strategic design of this deuteration process is critical to achieve the desired isotopic enrichment and regioselectivity.

Regioselective Deuterium Incorporation Techniques

Achieving regioselective deuteration, the precise placement of deuterium at specific positions, is a key challenge. While the goal for this compound is perdeuteration of the alkyl chain, various methods offer different levels of control.

Catalytic hydrogen-deuterium (H/D) exchange reactions are a primary method for deuterating alkanes. acs.org These reactions typically employ a heterogeneous catalyst, such as platinum or rhodium on a carbon support (Pt/C or Rh/C), in the presence of a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). scispace.comresearchgate.net For instance, a mixed catalytic system of Pt/C and Rh/C in a solvent mixture of deuterated isopropanol (B130326) (i-PrOD-d8) and D₂O has been shown to be effective for the multiple deuteration of linear and branched alkanes under mild conditions. researchgate.net The mechanism involves the activation of C-H bonds by the transition metal catalyst, facilitating their exchange with deuterium. acs.org

Another approach involves the use of solid nanoscopic Lewis acids, such as high-surface aluminum trifluoride (HS-AlF₃), which can catalyze H/D exchange at aliphatic C-H bonds at moderate temperatures. scispace.com Furthermore, photocatalytic methods have emerged, utilizing a photocatalyst in conjunction with a thiol catalyst and D₂O to deuterate hydridic C(sp³)–H bonds. rsc.org

For more targeted deuteration, functional groups can direct the isotopic exchange. For example, the α-position to a hydroxyl group in alcohols can be selectively deuterated using a ruthenium on carbon (Ru/C) catalyst with hydrogen gas and D₂O. scispace.comresearchgate.net While not directly applicable to producing a fully deuterated chain, this highlights the principle of directing deuteration.

Isotopic Purity Enhancement Strategies for Deuterated Alkanes

Maximizing the isotopic purity, meaning the percentage of hydrogen atoms replaced by deuterium, is crucial. Isotopic enrichment is defined as the mole fraction of the isotope expressed as a percentage. isotope.com Several strategies are employed to enhance this purity.

Running H/D exchange reactions for extended periods is a common practice. For example, the liquid-phase exchange of n-hexadecane with deuterium gas over a palladium-on-carbon catalyst for 316 hours resulted in 99.4% deuteration. cdnsciencepub.com The choice of catalyst and reaction conditions also plays a significant role. For instance, a combination of Pt/C and Rh/C catalysts has been shown to achieve high levels of deuteration in various alkanes. researchgate.net

The use of a significant excess of the deuterium source, such as D₂O, is also standard practice in H/D exchange reactions, as these are often equilibrium processes. acs.org To achieve high isotopic enrichment, driving the equilibrium towards the deuterated product is necessary. acs.org

Purification techniques are also vital. After the reaction, the deuterated alkane is typically separated from the catalyst and any remaining starting materials or byproducts. Techniques like vacuum distillation can be employed to purify the final product. cdnsciencepub.com The isotopic purity is then confirmed using analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. cdnsciencepub.comepj-conferences.org

Precursor Material Synthesis and Deuterium Isotopic Tagging

The synthesis of this compound necessitates the preparation of a suitable deuterated precursor, which is then functionalized with a thiol group.

Synthesis of Fully Deuterated Octane (B31449) Precursors (n-Octane-D18)

The primary precursor for this compound is fully deuterated n-octane, or n-Octane-D18. The synthesis of perdeuterated hydrocarbons like n-Octane-D18 can be achieved through several methods.

Gas-phase exchange with deuterium gas is a well-established technique for deuterating low molecular weight hydrocarbons. cdnsciencepub.com However, for higher molecular weight alkanes like octane, liquid-phase exchange reactions are often more practical. cdnsciencepub.com These reactions involve heating the liquid hydrocarbon with deuterium gas in the presence of a catalyst, such as platinum or palladium on a carbon support. cdnsciencepub.com This method has been successfully used to prepare a range of perdeuterated saturated hydrocarbons with high isotopic and chemical purity. cdnsciencepub.com

Catalytic exchange using a deuterated solvent is another common method. smolecule.com For example, n-octane can be deuterated using catalysts that facilitate the exchange of hydrogen atoms with deuterium from a source like D₂O. smolecule.com A combination of heterogeneous catalysts like Pt/C and Rh/C in a deuterated solvent system has proven effective for achieving high deuteration levels in alkanes. researchgate.net

The chemical formula for n-Octane-D18 is CD₃(CD₂)₆CD₃, and it has a molecular weight of approximately 132.34 g/mol . smolecule.comsigmaaldrich.com It is commercially available with isotopic purities of around 98 atom % D. sigmaaldrich.com

Functionalization Methodologies for Thiol Group Introduction

Once the perdeuterated octane precursor is obtained, the next step is the introduction of the thiol (-SH) group. This is typically achieved through a substitution reaction on a functionalized deuterated octane derivative.

A common strategy involves the conversion of the deuterated alkane into an alkyl halide, such as 1-bromo-octane-d17. This can then be reacted with a sulfur nucleophile to introduce the thiol group. For example, reacting an alkyl bromide with a source of sulfur can yield the corresponding thiol.

Another approach is the C-H xanthylation of the deuterated alkane, followed by conversion to the thiol. This method involves the reaction of the alkane with an N-xanthylamide in the presence of blue LEDs, which can then be converted to the thiol in excellent yield. scispace.com

Furthermore, radical reactions offer a pathway for thiol introduction. For instance, the reaction of xanthates with D₂O can generate a deuterated thiol in situ, which can then participate in further reactions. mdpi.com

Reaction Condition Optimization for High Yield and Isotopic Integrity

Optimizing reaction conditions is paramount to ensure both a high yield of the final product and the preservation of its isotopic integrity.

For the deuteration step, factors such as temperature, pressure, reaction time, catalyst choice, and the ratio of deuterium source to substrate are critical. For instance, liquid-phase deuteration of n-alkanes over a supported metal catalyst is typically carried out at temperatures between 190-200 °C. cdnsciencepub.com The choice of catalyst can significantly impact the efficiency and selectivity of the deuteration. scispace.comresearchgate.net

In the functionalization step to introduce the thiol group, the reaction conditions must be carefully controlled to avoid side reactions and maintain the high isotopic enrichment of the deuterated chain. For example, when using a thiol-ene reaction, the choice of initiator and reaction conditions can affect the yield and the potential for side reactions like cyclization. umd.edu The use of base or nucleophilic catalysts in thiol-Michael additions needs to be optimized to ensure rapid and complete conversion. nsf.gov

Throughout the synthesis, it is crucial to use analytical techniques such as NMR and mass spectrometry to monitor the progress of the reactions and to verify the structure and isotopic purity of the intermediates and the final this compound product. cdnsciencepub.comepj-conferences.org

Catalytic Systems for Thiol Synthesis from Deuterated Intermediates

For the deuteration of the alkyl chain precursor, transition metal catalysts are often employed. For example, catalytic transfer deuteration using deuterium donors can be an effective method for introducing deuterium into organic molecules. acs.org While not specific to perdeuteration of an octane chain, these methods highlight the catalytic approaches available for deuterium incorporation.

In the context of thiol synthesis from alkyl halides, phase transfer catalysts like tetrabutylammonium (B224687) bromide are known to be effective in the reaction between sodium hydrosulfide (B80085) and n-octyl bromide, suggesting their potential utility in the synthesis of the deuterated analogue to improve reaction kinetics. researchgate.net

The following table summarizes some catalytic systems relevant to the synthesis of precursors for this compound.

| Catalytic System | Reaction Type | Relevance to this compound Synthesis |

| Solid super acid (e.g., SO₄²⁻/ZrO₂-ZnO) | Bromination of n-octanol | Synthesis of 1-bromooctane (B94149) precursor. researchgate.net |

| Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) | Thiolation of n-octyl bromide | Potential to enhance the conversion of 1-bromooctane-d17 (B156864) to this compound. researchgate.net |

| Transition Metal Catalysts (e.g., Iridium complexes) | Transfer deuteration of unsaturated C-C bonds | General method for deuterium incorporation into organic scaffolds. acs.org |

Stereochemical Control in Deuterated Alkyl Chain Formation

Achieving specific stereochemical control during the formation of a perdeuterated alkyl chain like that in this compound presents significant challenges, particularly if the synthesis involves radical reactions.

For instance, if the precursor, 1-bromooctane-d17, is synthesized via radical halogenation of octane-d18, the stereochemistry at the carbon atom undergoing halogenation is likely to be randomized. Radical halogenation proceeds through a trigonal planar radical intermediate. chemistrysteps.comjove.compressbooks.pub The subsequent attack by the halogen can occur from either face of the planar radical with nearly equal probability, leading to a racemic mixture if a new chiral center is formed. chemistrysteps.comjove.com

If a chiral starting material is used and the reaction occurs at a different site, a mixture of diastereomers may be formed, often in unequal amounts due to the influence of the existing stereocenter. jove.com However, for a fully deuterated, achiral alkane like octane-d18, the primary concern is the regioselectivity of the halogenation rather than stereoselectivity. To obtain 1-bromooctane-d17 specifically, methods that allow for terminal functionalization would be necessary to avoid a mixture of isomers.

The table below outlines the expected stereochemical outcomes for radical halogenation under different scenarios.

| Starting Material | Reaction Site | Stereochemical Outcome |

| Achiral | Creates a new stereocenter | Racemic mixture of enantiomers. chemistrysteps.comjove.com |

| Chiral | At the existing stereocenter | Racemization at that center. jove.com |

| Chiral | At a different carbon, creating a new stereocenter | Mixture of diastereomers. jove.com |

Advanced Purification Techniques and Isotopic Verification

The purification of this compound requires methods that can separate the desired product from starting materials, byproducts, and any non-deuterated or partially deuterated species. Given the propensity of thiols to oxidize to disulfides, purification should ideally be carried out under an inert atmosphere. chemicalforums.com

Common purification techniques for thiols include:

Distillation: Vacuum distillation is a highly effective method for purifying volatile thiols, as it allows for separation based on boiling point at reduced temperatures, minimizing thermal decomposition and oxidation. chemicalforums.com

Chromatography: Column chromatography can be used, but the choice of stationary phase is critical as some materials, like silica (B1680970) gel, can promote the oxidation of thiols to disulfides. chemicalforums.com

Extraction: Liquid-liquid extraction can be employed to remove impurities. For instance, washing with aqueous base can remove acidic impurities. acs.org

Isotopic Verification is crucial to confirm the level of deuteration and the structural integrity of this compound. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed. rsc.org

High-Resolution Mass Spectrometry (HR-MS): ESI-HRMS is a powerful tool for determining isotopic purity. nih.gov By analyzing the isotopic distribution of the molecular ion peak, the percentage of deuteration can be accurately calculated. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR is used to check for the absence of protons at the deuterated positions. The isotopic purity can be estimated by comparing the integrals of any residual proton signals to a known internal standard. masterorganicchemistry.com

²H NMR directly observes the deuterium nuclei, confirming their presence and location within the molecule. masterorganicchemistry.com

¹³C NMR can also be used, as the resonance of a carbon atom shifts slightly when bonded to deuterium instead of protium (B1232500) (an isotopic shift), which can be used to quantify site-specific deuterium content. rsc.org

The following table summarizes the analytical techniques used for isotopic verification:

| Technique | Information Obtained |

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic distribution, overall percentage of deuteration. nih.govresearchgate.net |

| ¹H NMR Spectroscopy | Absence of protons at labeled sites, estimation of isotopic purity. masterorganicchemistry.com |

| ²H NMR Spectroscopy | Direct detection and quantification of deuterium. masterorganicchemistry.com |

| ¹³C NMR Spectroscopy | Site-specific deuteration levels via isotopic shifts. rsc.org |

Advanced Spectroscopic Investigations of 1 Octane D17 Thiol

Vibrational Spectroscopy for Deuterated Alkane Chain Dynamics

Vibrational spectroscopy is a cornerstone for understanding the conformational order and dynamics of molecular chains. In the context of 1-Octane-D17-thiol, the focus shifts from the typical C-H stretching region to the distinct C-D stretching modes, offering a clear window into the behavior of the deuterated alkyl chain.

Deuterium-Specific Raman Spectroscopy of C-D Stretching Modes

Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules. In deuterated compounds, the C-D stretching vibrations appear in a spectral region (typically 2100-2250 cm⁻¹) that is free from the congestion of C-H stretching modes (2800-3000 cm⁻¹). ustc.edu.cnnih.govustc.edu.cn This separation eliminates complications from Fermi resonance, which often complicates the C-H stretching region, allowing for a more direct interpretation of chain conformation and packing. ustc.edu.cnustc.edu.cn

First-principles anharmonic vibrational calculations for deuterated long-chain hydrocarbons show good agreement with experimental liquid-state Raman spectra. nih.gov The C-D stretching region can be resolved into contributions from the symmetric and antisymmetric stretches of the CD₂ (methylene) and terminal CD₃ (methyl) groups. The positions of these bands are sensitive to the local environment and conformational order of the alkyl chain. For instance, an increase in gauche defects within the chain leads to a broadening and shifting of the Raman bands.

Table 1: Representative Raman Frequencies for C-D Stretching Modes in Deuterated Alkanes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| νs(CD₂) | ~2120 - 2140 | Symmetric stretching of methylene (B1212753) groups. Its intensity and position are sensitive to chain packing. |

| νs(CD₃) | ~2170 - 2180 | Symmetric stretching of the terminal methyl group. |

| νas(CD₂) | ~2200 - 2220 | Antisymmetric stretching of methylene groups. |

| νas(CD₃) | ~2240 - 2250 | Antisymmetric stretching of the terminal methyl group. Often appears as a distinct band. nih.govustc.edu.cn |

Note: These are typical values for long-chain deuterated alkanes and may vary slightly for this compound depending on its physical state (liquid, solid, or in a self-assembled monolayer).

Low-Temperature Fourier-Transform Infrared (FTIR) Absorption Studies

Low-temperature FTIR spectroscopy is employed to study the structure and intermolecular interactions within condensed phases of molecules like this compound, particularly in self-assembled monolayers (SAMs). As the temperature is lowered, thermal energy is reduced, leading to a more ordered, crystalline-like state. This increased order is reflected in the vibrational spectra.

For alkanethiol SAMs on gold, studies have shown that the vibrational bands associated with the alkyl chain become sharper and may shift in frequency at low temperatures. mdpi.com For this compound, cooling would lead to a decrease in gauche defects and an increase in the all-trans conformation of the alkyl chain. This conformational ordering affects the C-D stretching vibrations. It is expected that the C-D stretching modes would shift to lower frequencies and the band intensities would increase as the temperature is decreased, providing evidence of coupling between the stretching modes and lower energy vibrational modes. This behavior is analogous to that observed for hydrogenated alkanethiols.

When forming SAMs, the thiol molecules can decompose on the Au(111) surface at low temperatures. mdpi.com The structure of these monolayers can be complex, and techniques like infrared reflection-absorption spectroscopy (IRRAS), a variant of FTIR, are essential for characterization. For IRRAS analysis of deuterated alkanethiol SAMs, a background spectrum is often recorded using a fully deuterated alkanethiol monolayer. acs.org

Sum Frequency Generation (SFG) Spectroscopy on Interfacial Orientations

Sum frequency generation (SFG) is a surface-specific nonlinear optical spectroscopy technique that provides information about the structure and orientation of molecules at an interface. uh.edu Since SFG is forbidden in centrosymmetric media, it selectively probes the interface where this symmetry is broken, such as the surface of a this compound SAM. uh.eduacs.org

When studying SAMs of this compound, SFG is particularly useful for determining the orientation of the terminal methyl (CD₃) group. researchgate.netnih.gov By analyzing the intensity and phase of the CD₃ symmetric and antisymmetric stretching modes, the average tilt angle of the methyl group relative to the surface normal can be calculated. researchgate.netnih.govresearchgate.net This provides critical information about the packing and order of the monolayer.

To isolate the signal from the terminal group and avoid interference from the rest of the chain, mixed monolayers are often used. For instance, a small amount of hydrogenated octanethiol could be mixed with this compound. In this case, SFG would probe the CH₃ stretching region. Conversely, SFG studies on a pure this compound monolayer would focus on the C-D stretching region, where the terminal CD₃ resonances would provide information on the orientation of the chain end. uh.edu The SFG spectra of deuterated methyl groups often appear as dips, and their orientation can be determined relative to a known standard, like the nonresonant background from a gold substrate. uh.eduacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in both solution and the solid state. For this compound, both ²H and ¹³C NMR provide complementary information.

Deuterium (B1214612) (²H) NMR Relaxation Dynamics in Solution and Solid State

Deuterium (²H) NMR is highly sensitive to molecular motion. The relaxation of the deuterium nucleus is dominated by the quadrupolar interaction, which is modulated by the reorientation of the C-D bond. This makes ²H NMR an excellent probe for studying the dynamics of the deuterated alkyl chain of this compound.

In solution, ²H NMR relaxation measurements, such as the spin-lattice relaxation time (T₁), provide information on fast molecular motions (picosecond to nanosecond timescale). The T₁ values typically vary along the alkyl chain, reflecting a gradient of mobility, with the terminal CD₃ group being the most mobile.

In the solid state or in ordered systems like SAMs, ²H NMR lineshapes are sensitive to slower motions (microsecond to millisecond timescale). mdpi.commsu.edu The quadrupolar splitting observed in the ²H NMR spectrum can be used to calculate the order parameter (S_CD) for each C-D bond. The order parameter describes the degree of motional restriction of the bond vector relative to a director of local ordering. For an alkyl chain, S_CD values typically decrease from the thiol headgroup towards the terminal methyl group, indicating increasing motional freedom. Studies on similar deuterated surfactant systems have shown that order parameters can be determined from the relaxation data. rsc.org

Table 2: Representative ²H NMR Relaxation Parameters for Deuterated Alkyl Chains

| Parameter | Description | Typical Information Obtained |

|---|---|---|

| Spin-Lattice Relaxation Time (T₁) | The time constant for the nuclear spins to return to thermal equilibrium along the main magnetic field. | Characterizes fast molecular motions (ps-ns), such as bond rotations and trans-gauche isomerizations. mdpi.comresearchgate.net |

| Spin-Spin Relaxation Time (T₂) | The time constant for the decay of transverse magnetization. | Sensitive to slower motions (µs-ms) and chemical exchange processes. nih.gov |

Carbon-13 (¹³C) NMR Chemical Shift Perturbations and Spin-Lattice Relaxation

Carbon-13 (¹³C) NMR provides information on the carbon backbone of the molecule. The chemical shift of each carbon atom is sensitive to its local electronic environment.

In this compound, the ¹³C chemical shifts will be very similar to those of its hydrogenated counterpart, 1-octanethiol (B94742). However, the replacement of hydrogen with deuterium induces small changes in the ¹³C chemical shifts, known as deuterium isotope shifts. These shifts are typically small (upfield) and are most pronounced for the carbon directly attached to deuterium and decrease with distance.

Spin-lattice relaxation times (T₁) of the ¹³C nuclei are dominated by the dipole-dipole interaction with directly attached protons. In this compound, this primary relaxation mechanism is replaced by the weaker ¹³C-¹H interaction with the single thiol proton and ¹³C-²H dipolar interactions. Consequently, the ¹³C T₁ values are expected to be significantly longer than in 1-octanethiol. Similar to ²H T₁ values, ¹³C T₁ values show a gradient along the alkyl chain, reflecting the local dynamics. Studies on n-alkanes have shown that the mobility is lower in the middle of the chain compared to the ends. koreascience.krkoreascience.krresearchgate.net A study on ¹³C₁-labeled octanethiol on gold nanoparticles showed that the chemical shift and relaxation rates are sensitive to the particle size, indicating changes in the electronic environment at the metal-ligand interface. nih.govacs.org

Table 3: Typical ¹³C Chemical Shifts and T₁ Relaxation Times for an Octyl Chain

| Carbon Position | Approximate Chemical Shift (ppm vs. TMS) for 1-Octanethiol nih.govsigmaaldrich.com | Expected T₁ Behavior in this compound |

|---|---|---|

| C1 (α to S) | ~25 | Longest T₁ among methylene carbons due to proximity to heavy sulfur atom and slower motion. nih.gov |

| C2 | ~34 | Shorter T₁ than C1, reflecting increased mobility. |

| C3-C6 | ~28-32 | T₁ values generally decrease towards the center of the chain, indicating restricted motion. koreascience.krkoreascience.kr |

| C7 | ~23 | Longer T₁ than the central carbons. |

| C8 (terminal CH₃) | ~14 | Shortest T₁ due to the highest degree of motional freedom (e.g., rotation of the methyl group). koreascience.kr |

Note: The chemical shifts are for the hydrogenated analog, 1-octanethiol. Deuteration will cause minor upfield shifts. T₁ behavior is a qualitative prediction based on general principles of NMR relaxation in alkyl chains.

Solid-State NMR for Conformational Analysis of Alkyl Chains

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the conformational order and dynamics of the alkyl chains in this compound SAMs. The use of deuterium (²H) labeling is particularly advantageous. ²H solid-state NMR studies provide detailed information about the motion and orientation of the C-D bonds within the alkyl chain. researchgate.net

In a well-ordered SAM, the alkyl chains are typically in an all-trans conformation. The dynamics of these chains can be characterized by rotational motions around the molecular axis. Variable temperature ²H NMR experiments reveal changes in the conformational order, such as the introduction of gauche defects, as the temperature increases. researchgate.net For instance, studies on similar deuterated alkanethiol systems have shown that a thermally induced phase transition from a predominantly all-trans conformation to a disordered state with a significant gauche population can be observed. researchgate.net

The analysis of the ²H NMR lineshape can quantify the degree of orientational order, often expressed through an order parameter. For example, in highly ordered systems, the orientation of specific C-D bonds with respect to the helix axis can be determined with high precision. nih.gov This allows for a detailed understanding of how the octyl chains of this compound pack on a substrate.

Table 1: Representative Solid-State NMR Observables for Conformational Analysis of Deuterated Alkanethiol SAMs

| Parameter | Description | Typical Findings for Ordered SAMs |

|---|---|---|

| Quadrupolar Splitting | The separation between the two peaks in a ²H NMR spectrum, which is related to the alignment of the C-D bond with respect to the magnetic field. | Larger splitting indicates higher conformational order and restricted motion. |

| Order Parameter (S_CD) | A quantitative measure of the time-averaged orientation of a C-D bond vector relative to the monolayer surface normal. | Values approaching 1 indicate a highly ordered, all-trans chain conformation. |

| Spin-Lattice Relaxation (T1) | The time constant describing how the nuclear spins return to thermal equilibrium along the main magnetic field. It is sensitive to molecular motions on the MHz frequency scale. | T1 values vary along the chain, indicating a gradient of mobility from the headgroup to the tailgroup. |

| Lineshape Analysis | The overall shape of the NMR signal, which reflects the distribution of molecular orientations and types of motion. | Pake-pattern lineshapes are characteristic of well-defined orientations in a static powder sample. Motional narrowing occurs with increasing temperature. |

Neutron Scattering Techniques for Molecular Motions and Supramolecular Assemblies

Neutron scattering techniques are exceptionally well-suited for studying deuterated compounds like this compound due to the significant difference in the neutron scattering cross-sections of hydrogen and deuterium. This allows for contrast variation methods that can highlight specific parts of a molecular assembly. osti.govepj-conferences.org

Quasielastic Neutron Scattering (QENS) for Alkane Chain Rotational and Translational Diffusion

QENS is a high-resolution energy spectroscopy technique that measures the small energy transfers occurring when neutrons scatter from moving atoms, providing detailed information about the geometry and timescale of diffusive and reorientational motions. rwth-aachen.deethz.ch For this compound SAMs, QENS can distinguish between different types of molecular motion, such as rotational diffusion of the entire molecule around its long axis and the translational diffusion of the molecule on the surface. rwth-aachen.deethz.ch

The use of deuterated chains is critical because it allows the incoherent scattering from the alkyl chain to be suppressed, enabling the study of other components or, conversely, to be the focus of the investigation without overwhelming signals from other hydrogenous species. ornl.govfrontiersin.org QENS can probe motions on timescales from picoseconds to nanoseconds. acs.org Studies on similar alkanethiol systems have used QENS to quantify the activation energies and relaxation times for these motions, finding that longer ligands generally have higher activation energies for precession due to stronger intermolecular interactions. ethz.chacs.org

Table 2: QENS Parameters for Analyzing Alkyl Chain Dynamics

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Elastic Incoherent Structure Factor (EISF) | The ratio of purely elastic scattering to the total (elastic + quasielastic) scattering. It provides information about the geometry of the molecular motion. | Can distinguish between localized rotation and unrestricted diffusion. For SAMs, it helps model the cone of precession for the alkyl chains. |

| Quasielastic Linewidth (Γ) | The half-width at half-maximum (HWHM) of the Lorentzian function used to fit the quasielastic broadening. It is inversely proportional to the characteristic relaxation time of the motion. | Provides the timescale for rotational and translational diffusion of the thiol molecules. |

| Diffusion Coefficient (D) | A measure of the rate of translational motion. It is derived from the Q-dependence of the quasielastic linewidth. | Quantifies the mobility of this compound molecules on the substrate surface. |

| Activation Energy (Ea) | The energy barrier that must be overcome for a specific diffusive or rotational process to occur. It is determined from the temperature dependence of the diffusion coefficient or relaxation time. | Reveals the strength of the molecule-substrate and molecule-molecule interactions governing the dynamics. |

Small-Angle Neutron Scattering (SANS) for Assembly Size and Shape Determination

SANS is used to study the structure of materials on a length scale of approximately 1 to 100 nanometers. cas.cn When this compound is used to form supramolecular assemblies, such as micelles or functionalized nanoparticles in solution, SANS can determine their size, shape, and aggregation state. researchgate.net

The power of SANS is greatly enhanced by contrast variation. By using deuterated this compound and varying the deuterium content of the solvent (e.g., mixtures of H₂O and D₂O), specific components of an assembly can be made "invisible" to the neutrons. nih.gov This allows for the unambiguous determination of the structure of the core, the shell, or the entire particle. researchgate.netrsc.org For example, in a study of mixed-ligand nanoparticles, SANS with selective deuteration of the ligands was used to confirm the presence of striped domains on the nanoparticle surface. researchgate.netrsc.org

Table 3: SANS Data for Characterizing this compound Assemblies

| Parameter | Description | Information Gained |

|---|---|---|

| Scattering Vector (Q) | Related to the scattering angle, it defines the length scale being probed (Q = 4πsin(θ)/λ). | Data is collected over a range of Q to build a scattering profile. |

| Scattering Intensity (I(Q)) | The number of neutrons scattered as a function of Q. | The shape of the I(Q) curve reveals information about the size and shape of the scattering objects. |

| Radius of Gyration (Rg) | A measure of the overall size of the assembly, extracted from the low-Q region of the scattering curve. | Provides the average dimension of a nanoparticle or micelle. |

| Scattering Length Density (SLD) | A measure of the coherent neutron scattering strength of a material. | Contrast matching by adjusting the solvent SLD to match that of a specific component (e.g., the deuterated alkyl chain) makes that component "invisible". |

X-ray Based Spectroscopies (e.g., NEXAFS, XPS) for Surface Chemical Environments

X-ray spectroscopies are surface-sensitive techniques that provide information about the elemental composition, chemical state, and molecular orientation of adsorbates on a substrate.

Core-Level Shifts and Bonding Analysis in Thiolates

X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and chemical bonding environment at a surface. nih.gov When this compound chemisorbs onto a metal surface like gold, it forms a thiolate species (R-S-). XPS can confirm the formation of the sulfur-metal bond by analyzing the S 2p core-level spectrum.

The binding energy of the S 2p electrons in a thiolate is distinctly different from that in a free thiol (R-SH). High-resolution XPS can resolve the S 2p doublet (S 2p₃/₂, S 2p₁/₂) and show a shift to a lower binding energy upon covalent bond formation with the metal. For alkanethiols on gold, the S 2p₃/₂ peak is typically observed around 162 eV, indicating the formation of a gold-thiolate bond. diva-portal.orgmdpi.com The precise binding energy can be influenced by the local chemical environment and adsorption site. rsc.org Furthermore, shifts in the substrate's core levels (e.g., Au 4f) can also provide evidence of charge transfer and bond formation. researchgate.net

Table 4: Typical XPS Core-Level Binding Energies for Alkanethiolates on Gold

| Core Level | Species | Typical Binding Energy (eV) | Significance |

|---|---|---|---|

| S 2p₃/₂ | Gold-Thiolate (Au-S-R) | ~162.0 | Confirms chemisorption and formation of the thiolate species. diva-portal.orgmdpi.com |

| S 2p₃/₂ | Physisorbed/Unbound Thiol (R-SH) | ~163.5 | Indicates the presence of non-covalently bonded or multilayer thiol molecules. diva-portal.org |

| C 1s | Alkyl Chain (-CH₂-) | ~285.0 | Primary peak for the hydrocarbon chain; its intensity can be used to estimate monolayer thickness and coverage. acs.org |

| Au 4f₇/₂ | Bulk Gold | 84.0 | Reference peak for the gold substrate. |

| Au 4f₇/₂ | Surface Gold (bonded to S) | Shifted from bulk value | A surface core-level shift indicates charge transfer between the gold substrate and the sulfur headgroup. researchgate.net |

Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Molecular Orientation

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful tool for determining the orientation of molecules within a SAM. figshare.com The technique involves exciting a core-level electron (e.g., from the Carbon K-shell) to unoccupied molecular orbitals. The intensity of these transitions is dependent on the orientation of the molecule's orbitals relative to the polarization vector of the incident X-ray beam. diva-portal.org

By measuring NEXAFS spectra at different angles of X-ray incidence (angle-resolved NEXAFS), the average tilt angle of the alkyl chains in the this compound monolayer with respect to the surface normal can be determined. nih.gov For well-ordered alkanethiol SAMs, the alkyl chains are generally oriented close to the surface normal. diva-portal.org The analysis of the dichroism (the intensity variation with angle) of the σ(C-H) and σ(C-C) resonances provides a quantitative measure of this molecular orientation. figshare.com Studies have shown that longer alkyl chains tend to form more highly ordered monolayers with smaller tilt angles. nih.govaip.org

Table 5: NEXAFS Analysis for Molecular Orientation of Alkanethiol SAMs

| Resonance | Transition | Polarization Dependence | Information Derived |

|---|---|---|---|

| σ* (C-H) | C 1s → σ*(C-H) | Intensity is maximized when the electric field vector is parallel to the C-H bonds. | Used in conjunction with other resonances to determine the overall chain orientation. |

| σ* (C-C) | C 1s → σ*(C-C) | Intensity is maximized when the electric field vector is parallel to the C-C bonds along the molecular backbone. | Strong angular dependence (dichroism) indicates a high degree of molecular order and an upright orientation. diva-portal.org |

| Rydberg | C 1s → Rydberg states | Sharp features just below the ionization potential. | Can also exhibit dichroism that aids in orientation analysis. |

Mechanistic Pathways and Kinetic Isotope Effects Involving 1 Octane D17 Thiol

Unraveling Reaction Mechanisms Using Deuterated Tracers

Radical Reaction Mechanisms Involving Deuterated Thiol Species

Thiols are well-known participants in radical reactions, primarily due to the relatively weak sulfur-hydrogen bond (S-H), which has a bond dissociation energy (BDE) of approximately 87-90 kcal/mol. acs.org This allows for the ready formation of a thiyl radical (RS•) through initiation by light, heat, or a radical initiator. illinois.edu

The general mechanism for a radical-mediated thiol-ene reaction proceeds via a chain reaction:

Initiation: A radical initiator abstracts the hydrogen (or deuterium) atom from the thiol, generating a thiyl radical.

R-SD + Initiator• → RS• + Initiator-D

Propagation: The electrophilic thiyl radical adds to an alkene in an anti-Markovnikov fashion, forming a carbon-centered radical. acs.orgillinois.edu This new radical then abstracts a hydrogen (or deuterium) atom from another thiol molecule, regenerating the thiyl radical and continuing the chain. illinois.edu

RS• + CH₂=CHR' → RS-CH₂-C•HR'

RS-CH₂-C•HR' + R-SD → RS-CH₂-CHDR' + RS•

A primary kinetic isotope effect is expected if the cleavage of the S-D bond is the rate-determining step. Since the S-D bond is stronger than the S-H bond, reactions involving hydrogen atom transfer (HAT) from a deuterated thiol are slower than those with its protonated counterpart. princeton.edu

Research into electron transfer (ET) across self-assembled monolayers of protonated and deuterated thiols on gold electrodes has revealed significant KIEs. chemrxiv.org The magnitude and nature of the KIE (normal or inverse) were found to depend on the tunneling mechanism, which is influenced by the thiol chain length. chemrxiv.org For medium-chain thiols, where through-space tunneling is significant, a normal KIE of ~2 was observed. chemrxiv.org Conversely, for long-chain thiols, where through-bond tunneling dominates, an inverse KIE of ~0.25 was measured. chemrxiv.org These findings highlight the substantial contribution of vibrational modes at the gold-thiol interface to the ET process, which are significantly altered upon deuteration. chemrxiv.org

Table 1: Kinetic Isotope Effects (KIE) in Electron Transfer for Deuterated Thiols

This table illustrates the relationship between thiol chain length, the dominant electron tunneling mechanism, and the observed Kinetic Isotope Effect (kH/kD). Data is based on findings from studies on self-assembled monolayers. chemrxiv.org

| Thiol Chain Length | Dominant Tunneling Mechanism | Observed KIE (kH/kD) | Interpretation |

|---|---|---|---|

| Medium (e.g., C6) | Through Space | ~2.0 | Normal KIE: S-H/S-D bond vibrations significantly impact the rate-determining step. |

| Long (e.g., C12, C16) | Through Bond | ~0.25 | Inverse KIE: Suggests a pre-equilibrium or transition state geometry change upon deuteration. |

| Octanethiol (C8) | Mixed / Intermediate | *Not explicitly measured, but expected to be between 0.25 and 2.0 | The KIE for an 8-carbon chain like octanethiol would likely represent a transition between the two regimes. |

Nucleophilic and Electrophilic Substitution Pathways

Thiols and their corresponding thiolates are versatile reagents in substitution reactions.

Nucleophilic Pathways: The deprotonation of a thiol yields a thiolate anion (RS⁻), which is an excellent nucleophile. organic-chemistry.orgresearchgate.net In the case of 1-octane-d17-thiol, the resulting C₈D₁₇S⁻ anion can participate in bimolecular nucleophilic substitution (Sₙ2) reactions, attacking an electrophilic carbon and displacing a leaving group. researchgate.netresearchgate.net

C₈D₁₇S⁻ + R'-X → C₈D₁₇S-R' + X⁻

In this Sₙ2 mechanism, the bonds to deuterium (B1214612) on the octyl chain are not formed or broken during the reaction. Therefore, the KIE would be a secondary effect, which is typically small (close to 1.0), arising from changes in hyperconjugation or steric effects between the reactant and the transition state.

Electrophilic Pathways: While thiols are not typically considered strong electrophiles, they can react with strong nucleophiles. A more common scenario involves the reaction of alkenes with thiols under acidic conditions, known as the acid-catalyzed thiol-ene (ACT) reaction. rsc.org This pathway is distinct from the radical-mediated version as it proceeds via a cationic intermediate with Markovnikov regioselectivity. rsc.org

Protonation: An acid protonates the alkene, forming a carbocation intermediate (the more stable carbocation is favored).

H⁺ + CH₂=CHR' → ⁺CH₃-CHR'

Nucleophilic Attack: The neutral thiol acts as a nucleophile, attacking the carbocation.

⁺CH₃-CHR' + C₈D₁₇SH → C₈D₁₇S⁺(H)-CH(CH₃)R'

Deprotonation: A base (e.g., solvent) removes the proton from the sulfur to yield the final thioether product.

C₈D₁₇S⁺(H)-CH(CH₃)R' + B → C₈D₁₇S-CH(CH₃)R' + BH⁺

Deuteration of the thiol in this case (C₈D₁₇SH) would not be expected to produce a significant primary KIE, as the S-H bond is broken in a fast, non-rate-determining deprotonation step after the nucleophilic attack.

Table 2: Comparison of Radical vs. Acid-Catalyzed Thiol-Ene Reaction Pathways

This table contrasts the key features of the two primary mechanisms for thiol-ene reactions.

| Feature | Radical Thiol-Ene | Acid-Catalyzed Thiol-Ene (ACT) |

|---|---|---|

| Initiator | UV light, thermal initiator illinois.edu | Brønsted or Lewis acid rsc.org |

| Intermediate | Thiyl radical (RS•) illinois.edu | Carbocation (⁺CHR-CH₃) rsc.org |

| Regioselectivity | Anti-Markovnikov illinois.edu | Markovnikov rsc.org |

| Oxygen Sensitivity | Generally not inhibited | Not applicable |

Influence of Deuterated Solvents on Reaction Kinetics and Thermodynamics

Replacing a standard protic solvent (e.g., H₂O, CH₃OH) with its deuterated analogue (e.g., D₂O, CD₃OD) can significantly alter reaction rates and equilibria, an effect known as the Solvent Isotope Effect (SIE). chem-station.com This phenomenon is a critical tool for diagnosing reaction mechanisms, as it can reveal the involvement of solvent molecules in the rate-determining step. chem-station.comnih.gov

If a proton transfer from the solvent is part of the rate-limiting step, a primary KIE will be observed (typically kH/kD > 1). Conversely, an inverse isotope effect (kH/kD < 1) can occur, for instance, if a protonated intermediate is formed in a rapid pre-equilibrium step before the rate-determining step. chem-station.com For example, the acid-catalyzed hydrolysis of esters is often about twice as fast in D₂O as in H₂O. chem-station.com

In the context of thiol reactions, the SIE provides crucial mechanistic insights.

In a study of the addition of various thiols to nitro-conjugated linoleic acid, the absence of a deuterium solvent KIE (k(H₂O)/k(D₂O) ≈ 1) was key evidence supporting a stepwise mechanism where the nucleophilic attack of the thiolate anion is the rate-determining step, rather than a solvent-mediated proton transfer. nih.gov

Conversely, in a photoredox-catalyzed three-component thiol-yne-ene reaction, experiments in deuterated methanol (B129727) (CD₃OD) resulted in the incorporation of two deuterium atoms into the final product. nih.gov This demonstrated that the solvent was the source of these atoms, which were incorporated via acid-base interactions rather than a direct hydrogen atom transfer from the thiol, thereby clarifying the reaction pathway. nih.gov

The equilibrium acidity of thiols is also affected by deuterated solvents. The acid dissociation constant (Ka) for a thiol is typically smaller in D₂O than in H₂O, meaning the thiol is a weaker acid in the deuterated solvent. acs.org This is due to the zero-point energy differences between the S-H/S-D and O-H/O-D bonds in the reactants and products.

Table 3: Expected Solvent Isotope Effects (SIE) for Different Thiol Reaction Mechanisms

This table summarizes the anticipated SIE (kH₂O/kD₂O) and its mechanistic implications for reactions involving thiols.

| Reaction Mechanism | Expected SIE (kH₂O/kD₂O) | Interpretation |

|---|---|---|

| Specific-acid catalysis (proton transfer in pre-equilibrium) | < 1 (Inverse) | The deuterated hydronium ion (D₃O⁺) is a stronger acid than H₃O⁺, leading to a higher concentration of the protonated intermediate. chem-station.com |

| General-base catalysis (proton abstraction by solvent in RDS) | > 1 (Normal) | The O-H bond is broken more easily than the O-D bond in the rate-determining proton transfer step. chem-station.com |

| Nucleophilic attack of thiolate (solvent not in RDS) | ≈ 1 (No effect) | Indicates that proton transfer involving the solvent is not part of the rate-determining step. nih.gov |

| Solvent as a reactant (e.g., source of H/D atoms) | Product analysis shows D incorporation | Confirms the direct participation of solvent molecules in the formation of the final product structure. nih.gov |

Supramolecular Architectures and Intermolecular Interactions of 1 Octane D17 Thiol

Self-Assembly Processes in Solution and Condensed Phases

The self-assembly of alkanethiols is a cornerstone of supramolecular chemistry, driven by a delicate balance of forces including the strong affinity of sulfur for certain metal surfaces and the weaker van der Waals interactions between alkyl chains. sigmaaldrich.com In solution and condensed phases, these molecules can form a variety of ordered structures.

Micellar Formation and Aggregation Behavior of Deuterated Amphiphiles

Amphiphilic molecules like 1-octanethiol (B94742), possessing a hydrophilic head (thiol group) and a hydrophobic tail (octyl chain), can form micelles in solution. acs.org This process is primarily driven by the hydrophobic effect, where the nonpolar tails aggregate to minimize their contact with a polar solvent. The concentration at which micelles begin to form is known as the critical micelle concentration (CMC). For long-chain alkanethiols, their low solubility in aqueous solutions often necessitates the use of co-surfactants or specific solvent systems to study micellization. acs.orgresearchgate.net For instance, the formation of alkanethiolate self-assembled monolayers (SAMs) on gold has been studied in aqueous micellar solutions of surfactants like hexaethylene glycol monododecyl ether (C12E6) and various n-alkyltrimethylammonium bromides (CmTAB). acs.orgresearchgate.net

The deuteration of the alkyl chain in 1-Octane-D17-thiol is expected to subtly influence its aggregation behavior. The C-D bond is slightly shorter and stronger than the C-H bond, and molecules with deuterated chains are often considered to have slightly weaker van der Waals interactions. This can lead to small changes in the CMC and the size and shape of the resulting micelles. Studies on other deuterated amphiphiles have shown that deuteration can affect the phase behavior of lipid bilayers, suggesting that intermolecular interactions are indeed modified by isotopic substitution. acs.org The aggregation of deuterated surfactants in various solvents is a subject of ongoing research, with the specific effects depending on the complex interplay between the surfactant and the solvent. mdpi.comnih.gov

Table 1: Comparison of Aggregation Properties of Alkanethiols and a Hypothetical Deuterated Analogue

| Property | 1-Octanethiol in Micellar Solution | Predicted for this compound | Rationale for Prediction |

| Critical Micelle Concentration (CMC) | Dependent on co-surfactant and solvent system. | Slightly higher than non-deuterated analogue. | Weaker van der Waals interactions in deuterated chains may require a higher concentration to drive aggregation. |

| Aggregation Number | Varies with conditions. | Potentially slightly lower. | Weaker interactions might lead to smaller, less stable aggregates. |

| Micelle Morphology | Spherical, cylindrical, or vesicular depending on conditions. | Likely similar morphologies, but phase boundaries may be shifted. | The fundamental amphiphilic nature is unchanged, but the energetic landscape is subtly altered. |

This table is illustrative and based on established principles of deuteration effects on analogous systems, as direct experimental data for this compound is not widely available.

Liquid Crystalline Phases and Mesophase Structures

Long-chain alkanethiols can exhibit liquid crystalline behavior, forming mesophases with degrees of order intermediate between a crystalline solid and an isotropic liquid. nih.gov The formation of these phases is highly dependent on temperature and the surrounding environment. In the context of self-assembled monolayers on surfaces, the arrangement of alkanethiol molecules can be highly ordered, resembling a two-dimensional crystal. sigmaaldrich.com Studies on the adsorption of alkanethiols onto gold surfaces from lyotropic liquid crystalline phases have shown that highly compact and well-ordered monolayers can be formed. researchgate.net

The anchoring of nematic liquid crystals on surfaces modified with alkanethiol SAMs has been a significant area of research. acs.orgresearchgate.net The orientation of the liquid crystal molecules is dictated by the structure and properties of the underlying SAM. Single-component SAMs of alkanethiols like 1-octanethiol typically induce planar or tilted anchoring of the liquid crystal molecules. acs.org The substitution of hydrogen with deuterium (B1214612) in this compound would likely have a minimal effect on the types of liquid crystalline phases formed, but could influence the transition temperatures between different phases due to the subtle changes in intermolecular forces. acs.org

Host-Guest Chemistry and Encapsulation Phenomena

The ability of molecules to form complexes through non-covalent interactions is the essence of host-guest chemistry. acs.org Alkanethiols can act as guests, being encapsulated within larger host molecules.

Binding Studies with Cyclodextrins and Molecular Cages

Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for a variety of guest molecules, including alkanethiols. nih.gov The hydrophobic alkyl chain of 1-octanethiol can be encapsulated within the cyclodextrin (B1172386) cavity in an aqueous environment. The formation of these inclusion complexes is a key principle in various applications, including drug delivery and sensor technology. nih.govresearchgate.net

Molecular dynamics simulations have been used to study the host-guest equilibrium of ferrocenyl alkanethiols within thio-β-cyclodextrin monolayers on gold surfaces. acs.org These studies show that the stability of the inclusion complex is dependent on the length of the alkyl spacer of the guest molecule. acs.orgresearchgate.net While specific binding studies with this compound are not documented, it is expected to form stable inclusion complexes with cyclodextrins of appropriate size, such as β-cyclodextrin. The deuteration of the octyl chain might slightly alter the thermodynamics of binding due to the modified van der Waals interactions within the hydrophobic cavity.

Table 2: Hypothetical Binding Parameters for 1-Octanethiol and this compound with β-Cyclodextrin

| Guest Molecule | Host Molecule | Predicted Association Constant (Ka) | Predicted Thermodynamic Parameters |

| 1-Octanethiol | β-Cyclodextrin | ~10^4 M^-1 (Typical for similar guests) | Enthalpically and entropically driven |

| This compound | β-Cyclodextrin | Potentially slightly lower than 1-Octanethiol | Subtle changes in ΔH and ΔS due to isotopic effects |

This table presents hypothetical data based on typical values for similar host-guest systems and the known, subtle effects of deuteration.

Non-Covalent Interactions in Supramolecular Frameworks

The stability of supramolecular architectures is governed by a variety of non-covalent interactions, including hydrogen bonding, van der Waals forces, π-π stacking, and electrostatic interactions. rsc.orgmdpi.com In the self-assembly of this compound, van der Waals interactions between the deuterated alkyl chains are paramount. sigmaaldrich.com The collective strength of these seemingly weak forces dictates the packing and stability of the assembled structures, whether they be micelles in solution or monolayers on a surface.

Hydrogen/Deuterium Bonding Networks in Self-Assembled Systems

While van der Waals interactions dominate the association of the alkyl chains, the thiol headgroup can participate in hydrogen bonding. In self-assembled monolayers, particularly those with embedded functional groups like amides, extensive hydrogen-bonding networks can form between adjacent molecules. acs.orgresearchgate.netmdpi.com These networks significantly contribute to the stability and ordering of the monolayer.

For a simple alkanethiol like 1-octanethiol, the S-H···S hydrogen bonds are relatively weak compared to those involving more electronegative atoms like oxygen or nitrogen. However, they can still influence the packing of the molecules. In the case of this compound, the thiol headgroup contains a deuterium atom (S-D). The S-D bond has a different vibrational frequency and a slightly different bond length and strength compared to the S-H bond. Consequently, the deuterium bonds (S-D···S) will have different energies and geometries than the corresponding hydrogen bonds.

The effect of isotopic substitution on hydrogen bonding is a well-known phenomenon. Generally, deuterium bonds are considered slightly stronger than hydrogen bonds, which can lead to measurable differences in the properties of the assembled system. Studies on dipeptide-based gels have shown that switching the solvent from H2O to D2O can affect the kinetics of gelation and the final structure of the gel network, highlighting the importance of isotopic control over self-assembly. acs.org While the thiol group's contribution to hydrogen bonding in a pure 1-octanethiol assembly is less dominant than the hydrophobic interactions, the H/D substitution in the thiol headgroup of this compound represents another parameter that can be used to fine-tune the properties of the resulting supramolecular structures.

Spectroscopic Characterization of S-D···X Interactions

Spectroscopic techniques are essential for identifying and characterizing the weak intermolecular forces involving the thiol group, such as the deuterium bond (S-D···X, where X is an acceptor atom or a π-system).

Infrared (IR) and Raman spectroscopy are powerful tools for probing these interactions. The S-D stretching vibration has a lower frequency than the S-H stretch due to the increased mass of deuterium. When the thiol group engages in a deuterium bond, the S-D bond weakens, resulting in a "red shift" to an even lower frequency in the IR or Raman spectrum. researchgate.net Studies on similar thiol-aromatic interactions have shown that distinct absorbance bands can appear for "free" and "interacting" thiol groups. researchgate.netnih.gov For instance, a red shift of approximately 37 cm⁻¹ was observed for the interacting S-H peak in one study, indicating a significant perturbation of the bond upon forming an S-H/π interaction. researchgate.net A similar principle applies to S-D···X interactions, where the magnitude of the shift provides information about the interaction's strength. Raman spectroscopy has also been effectively used to monitor the progress of deuteration in thiols by observing the appearance and shift of characteristic vibrational bands. rsc.org

Inelastic Electron Tunneling Spectroscopy (IETS) has been employed to investigate self-assembled monolayers (SAMs) of both normal and deuterated octanethiols on gold surfaces. This technique can measure the vibrational modes of the molecules and has been used to study intermolecular tunneling processes within the SAM, providing further insight into the collective interactions. nii.ac.jp

Table 1: Illustrative Spectroscopic Shifts for Thiol Interactions Note: This table is illustrative, based on principles from related compounds, as specific spectral data for this compound is not broadly published.

| Interaction Type | Spectroscopic Method | Typical Observation | Implication |

|---|---|---|---|

| Free S-D | IR/Raman Spectroscopy | Single absorption band at characteristic S-D stretching frequency. | No significant intermolecular interaction. |

| S-D···X | IR/Raman Spectroscopy | Appearance of a new, red-shifted absorption band at a lower frequency. researchgate.net | Formation of a deuterium bond, weakening the S-D covalent bond. |

| Intermolecular Coupling | Inelastic Electron Tunneling Spectroscopy (IETS) | Observation of specific vibrational modes related to intermolecular processes. nii.ac.jp | Evidence of collective interactions and tunneling between adjacent molecules. |

Impact of Deuteration on Hydrogen Bonding Strength and Directionality

The substitution of protium (B1232500) (H) with deuterium (D) has a well-documented, albeit subtle, effect on the nature of hydrogen bonds. mdpi.com This phenomenon, known as the deuterium isotope effect, stems from the difference in mass between the two isotopes.

Deuterium has a lower zero-point vibrational energy compared to protium, which typically makes the covalent S-D bond slightly shorter and stronger than the S-H bond. mdpi.com However, this can have a counterintuitive effect on the non-covalent interaction. Computational and experimental studies on other molecules have shown that deuteration often reduces the strength of the resulting hydrogen bond. mdpi.com For example, the hydration energy of a histamine (B1213489) monocation was found to be slightly less favorable in D₂O than in H₂O, a difference attributed to modified hydrogen bonding interactions. mdpi.com

In the context of thiols, the S-H···X hydrogen bond is known to be relatively weak. Studies on deuterioisomeric methanethiols concluded that the differences in thermodynamic properties between the S-H and S-D bonded systems were insignificant, suggesting the weakness of the initial interaction makes the isotope effect less pronounced. osti.gov

Despite the potentially small energetic changes, the geometric impact can be significant. The alteration in bond length and strength upon deuteration can influence the preferred orientation and packing of molecules in the solid state, a phenomenon known as the geometric H/D isotope effect. researchgate.net This can affect the directionality of the S-D···X bond, ultimately influencing the entire supramolecular assembly. researchgate.net The kinetic isotope effect observed in reactions involving deuterated thiols, where the S-D bond is broken more slowly than the S-H bond, further confirms that deuteration impacts the bond's properties. fu-berlin.defigshare.com

Table 2: Comparative Properties of S-H vs. S-D Bonds and Interactions

| Property | S-H Bond | S-D Bond | Reference |

|---|---|---|---|

| Covalent Bond | |||

| Zero-Point Energy | Higher | Lower | mdpi.com |

| Vibrational Frequency | Higher | Lower | mdpi.com |

| Bond Length | Longer | Shorter | mdpi.com |

| Intermolecular Interaction (X-H···A vs. X-D···A) | |||

| Interaction Strength | Generally stronger | Generally weaker | mdpi.com |

| Geometric Effect | Standard bond angles and distances | Can lead to altered bond angles and packing ("Geometric Isotope Effect") | researchgate.net |

| Reactivity (Kinetic Isotope Effect) | Faster reaction rate | Slower reaction rate | fu-berlin.defigshare.com |

Co-Crystallization and Solid-State Packing Influences of Deuterated Thiolates

Co-crystallization is a technique where two or more neutral molecular components are combined to form a single, well-defined crystalline structure through non-covalent interactions like hydrogen bonding and van der Waals forces. japsonline.com The introduction of deuterium into one of the components, such as in this compound, can have a profound impact on the co-crystallization process and the final solid-state arrangement. unipd.it

This influence is often described as "isotopic polymorphism," where the simple substitution of H with D can cause a compound or co-crystal to adopt a completely different crystal packing arrangement. researchgate.net Research on atomically precise gold nanoclusters protected by thiolates has highlighted the significant impact of the isotopic effect on the solid-state packing properties, with the crystal structure of a fully deuterated cluster demonstrating these changes. unipd.itunipd.it

The reason for this influence lies in the subtle changes to the intermolecular forces discussed previously. The minor modifications to the strength and directionality of the S-D···X deuterium bonds, when propagated throughout a crystal lattice, can alter the delicate balance of forces that dictates the most thermodynamically stable packing structure. researchgate.net This can result in changes to the unit cell parameters, crystal symmetry, and ultimately, the macroscopic properties of the material. Therefore, the co-crystallization of this compound with a given co-former may yield a crystal structure that is distinct from the one formed with its non-deuterated counterpart, 1-octanethiol.

Table 3: Factors in Solid-State Packing Influenced by Deuteration

| Solid-State Property | Potential Influence of Deuteration | Underlying Cause |

|---|---|---|

| Crystal System / Space Group | May change to a different symmetry ("Isotopic Polymorphism"). researchgate.net | Altered network of intermolecular interactions due to changes in deuterium bond geometry. |

| Unit Cell Dimensions | Small but measurable changes in lattice parameters. | Cumulative effect of shorter/stronger covalent S-D bonds and altered intermolecular spacing. |

| Intermolecular Distances | Changes in key distances, such as S-D···X vs. S-H···X. | Geometric isotope effect. researchgate.net |

| Melting Point | May be slightly higher or lower depending on the stability of the new packing arrangement. | The overall lattice energy of the deuterated vs. non-deuterated crystal structure. |

Surface Functionalization and Thin Film Assembly Using 1 Octane D17 Thiol

Formation and Characterization of Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers of alkanethiols on noble metal surfaces, particularly gold and silver, are a cornerstone of nanoscience and surface engineering. sigmaaldrich.comrsc.org The process involves the spontaneous organization of molecules from a solution or gas phase onto a substrate, forming a highly ordered molecular layer. uh.edu The formation of SAMs is driven by the strong affinity of the sulfur headgroup for the metal substrate and the van der Waals interactions between the alkyl chains. sigmaaldrich.com

Adsorption Kinetics and Thermodynamics of Deuterated Thiol on Gold and Silver

The formation of alkanethiol SAMs on gold and silver surfaces is a dynamic process that can be broadly divided into two main kinetic regimes: an initial, rapid adsorption phase followed by a slower organization phase. uh.edu The initial stage, occurring within minutes, involves the chemisorption of thiol molecules onto the metal surface, leading to approximately 80% surface coverage. diva-portal.org This is followed by a longer period of several hours where the molecules rearrange and desorb to minimize defects and maximize packing density.

The adsorption kinetics can be influenced by several factors, including the concentration of the thiol solution, the solvent, and the temperature. acs.org Studies on alkanethiols have shown that using a millimolar concentration of the thiol in a solvent like ethanol (B145695) typically leads to the formation of a well-ordered monolayer over a period of 12 to 24 hours. harvard.edusigmaaldrich.com While specific kinetic data for 1-Octane-D17-thiol is not extensively detailed in the provided results, the general principles of alkanethiol adsorption are applicable. The use of deuterated species is particularly valuable in kinetic studies using techniques like infrared spectroscopy, as the C-D stretching modes are shifted to a region with less interference from atmospheric water and other contaminants. harvard.edu

Packing Density, Molecular Orientation, and Conformational Order in Deuterated SAMs

The quality of a SAM is often defined by its packing density, the orientation of the molecules relative to the surface, and the conformational order of the alkyl chains. For typical alkanethiol SAMs on a gold (111) surface, the molecules adopt a (√3 × √3)R30° structure, where the alkyl chains are tilted by approximately 30 degrees from the surface normal. sigmaaldrich.comnii.ac.jp This tilt allows for optimal van der Waals interactions between the methylene (B1212753) units of neighboring chains. sigmaaldrich.com On silver (111), a different packing structure, a commensurate (√7 × √7)R19.1° structure, is often observed, leading to a smaller tilt angle of about 10-15 degrees. mdpi.com

The packing density of SAMs can be influenced by the nature of the headgroup and the length of the alkyl chain. uh.edubeilstein-journals.org For alkanethiols, a chain length of at least ten carbons is generally required to form a well-ordered, crystalline-like monolayer due to sufficient van der Waals interactions. sigmaaldrich.com The conformational order refers to the extent to which the alkyl chains are in an all-trans configuration, which is the lowest energy state. The presence of gauche defects indicates a more disordered, liquid-like state. harvard.edu

The use of deuterated thiols like this compound is instrumental in probing the conformational order. harvard.edu Infrared spectroscopy can distinguish between the stretching frequencies of C-H and C-D bonds, allowing for detailed analysis of chain conformation even in mixed monolayers or in the presence of hydrogenated contaminants. rsc.org The position of the methylene stretching modes in the infrared spectrum is a sensitive indicator of conformational order; for well-ordered, crystalline-like SAMs, the antisymmetric methylene stretching mode (d-) appears around 2918-2919 cm-1. harvard.edu

Table 1: Typical Structural Properties of Alkanethiol SAMs on Gold and Silver

| Property | Gold (111) | Silver (111) |

| Packing Structure | (√3 × √3)R30° | (√7 × √7)R19.1° |

| Alkyl Chain Tilt Angle | ~30° | ~10-15° |

| Sulfur-Metal Bond Strength | ~45 kcal/mol | - |

Note: The data in this table represents typical values for alkanethiol SAMs and may vary depending on the specific alkanethiol and preparation conditions.

Structural Characterization by X-ray Diffraction, Atomic Force Microscopy (AFM), and Scanning Tunneling Microscopy (STM)

A variety of surface-sensitive techniques are employed to characterize the structure of SAMs at the molecular level.

X-ray Diffraction (XRD) : Grazing incidence X-ray diffraction (GIXD) is a powerful tool for determining the lattice structure and packing of molecules within a SAM. uh.edu It can provide precise information about the unit cell dimensions and the tilt angle of the molecules.

Scanning Tunneling Microscopy (STM) : STM provides even higher resolution images of the molecular arrangement within the SAM, often with atomic-scale detail. specs-group.comresearchgate.net It has been instrumental in confirming the (√3 × √3)R30° packing structure of alkanethiols on gold. uh.edunii.ac.jp STM can also be used to study the initial stages of SAM formation and the dynamics of molecular rearrangement on the surface. rsc.org

Interfacial Properties and Wetting Behavior of Deuterated Thiol Films

The terminal group of the molecules in a SAM dictates the interfacial properties of the film, such as its wettability and surface energy. For this compound, the terminal group is a methyl group, leading to a hydrophobic surface.

Contact Angle Measurements and Surface Energy Calculations

Contact angle goniometry is a straightforward yet powerful technique to assess the quality and hydrophobicity of a SAM. diva-portal.org A high contact angle with water is indicative of a well-ordered and densely packed monolayer with the hydrophobic alkyl chains oriented away from the surface. For well-formed octanethiol SAMs on gold, advancing water contact angles are typically around 106°. researchgate.net The contact angle is sensitive to the conformational order of the SAM; a more disordered film with gauche defects will expose some of the methylene groups, leading to a lower contact angle. messiah.edu

The surface energy of the SAM can be calculated from contact angle measurements using different liquids with known surface tensions. researchgate.net This provides a quantitative measure of the interfacial energetics.

Table 2: Representative Contact Angle Data for Alkanethiol SAMs

| SAM | Substrate | Advancing Water Contact Angle (°) |

| Octanethiol | Gold | ~106 researchgate.net |

| Octadecanethiol | Gold | ~114 researchgate.net |

Note: Contact angles can vary depending on the substrate roughness and the specific measurement conditions.

Surface Topography and Roughness Analysis

The topography and roughness of the SAM surface are important parameters that can influence its properties and performance in various applications. These characteristics are typically analyzed using AFM. researchgate.net The root-mean-square (RMS) roughness of a well-formed SAM on an atomically flat substrate is typically very low, on the order of a few angstroms. mdpi.com

The roughness of the underlying substrate plays a crucial role in the quality of the resulting SAM. mdpi.com A rougher substrate can lead to a more disordered monolayer with a higher density of defects. researchgate.net For instance, template-stripped gold surfaces, which are atomically flat, are often used to produce high-quality SAMs with low roughness. mdpi.comresearchgate.net The surface roughness of a SAM can also be influenced by the growth time, with a slight increase in roughness sometimes observed with longer immersion times. researchgate.net

Influence of Deuteration on SAM Stability and Durability

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), in the alkyl chains of thiols used for self-assembled monolayers (SAMs) can have subtle but significant effects on the stability and durability of the resulting films. These effects are primarily attributed to the differences in mass and bond strength between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds.

Thermal Stability and Desorption Kinetics of Deuterated Alkyl Chains

The thermal stability of SAMs is a critical parameter for their application in various technologies. It is often characterized by the temperature at which the ordered monolayer starts to desorb or decompose. Studies on alkanethiol SAMs on gold have shown that thermal desorption can occur, and the stability is influenced by factors like the length of the alkyl chain. researchgate.net Longer-chain thiols generally form more thermally stable films than their shorter-chain counterparts. researchgate.net

Deuteration of the alkyl chain in molecules like this compound can influence thermal stability. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to altered intermolecular van der Waals interactions and changes in the vibrational modes of the alkyl chains. These modifications can, in turn, affect the desorption kinetics.

The following table summarizes typical desorption temperatures for related alkanethiol SAMs, providing a baseline for understanding the potential behavior of deuterated analogues.

| Compound | Substrate | Peak Desorption Temperature (K) | Desorbing Species |

| Octanethiol | Cu(111) | ~495 | 1-octene |

| Hexadecanethiol | Cu | ~453 | - |

This table is illustrative and based on data for non-deuterated analogues. Specific values for this compound may vary.

Chemical Resistance and Environmental Degradation Studies

The chemical resistance and long-term stability of SAMs in various environments are crucial for their practical use. mdpi.com Degradation of alkanethiol SAMs on gold can occur through several mechanisms, including oxidation of the thiol headgroup, especially in the presence of ozone and UV light. nih.govosti.gov This oxidation can disrupt the ordered structure of the monolayer and lead to a loss of function. osti.gov

Deuteration is not expected to significantly alter the inherent chemical reactivity of the thiol headgroup, which is the primary site for oxidative degradation. However, the stability of the alkyl chain itself against certain chemical or photochemical degradation pathways could be subtly enhanced. The stronger C-D bonds in this compound make the alkyl chain less susceptible to reactions involving C-H bond cleavage.

Studies on the degradation of alkanethiol SAMs have shown that the process can be initiated at defect sites and domain boundaries within the monolayer. osti.gov The packing density and structural order of the SAM play a significant role in its resistance to degradation. uh.edu To the extent that deuteration influences the packing and ordering of the alkyl chains, it could indirectly affect the chemical resistance. For instance, if deuteration leads to a more densely packed and ordered monolayer, it could present a more effective barrier against the ingress of reactive species.

The table below outlines common environmental factors that can lead to the degradation of alkanethiol SAMs.

| Degradation Factor | Mechanism | Consequence |

| Ozone | Oxidation of sulfur headgroup | Formation of sulfonate species, disruption of SAM |

| UV Light | Can generate ozone, photochemical reactions | Removal of SAM from the substrate mdpi.com |

| Electrochemical Potentials | Reductive or oxidative desorption | Removal or alteration of the monolayer mdpi.com |

| Elevated Temperatures | Thermal desorption | Loss of the monolayer from the surface researchgate.net |

Multilayer Architectures and Layer-by-Layer Assembly Techniques

This compound can be a valuable component in the construction of multilayered thin films and complex surface architectures. The ability to form well-defined monolayers is the foundation for building up more complex structures using techniques like layer-by-layer (LbL) assembly. numberanalytics.comadvancedsciencenews.comnih.gov

LbL assembly is a versatile method that involves the sequential deposition of materials with complementary interactions to build up a multilayered film. advancedsciencenews.comosti.gov While often associated with polyelectrolytes, the principles of LbL can be extended to other systems. In the context of thiol SAMs, a primary monolayer of this compound could be used to define a surface with specific properties, upon which subsequent layers can be assembled.

The deuteration of the octanethiol can be particularly useful in the characterization of these multilayer systems. Techniques like neutron reflectometry, secondary ion mass spectrometry (SIMS), and Raman spectroscopy can distinguish between deuterated and hydrogenated layers, allowing for a precise analysis of the structure and composition of the multilayer assembly. rsc.org For example, a layer of this compound could be incorporated into a larger assembly containing hydrogenated molecules, and its location and integrity within the structure could be probed with high sensitivity. aip.org

Advanced Analytical Applications and Tracing Studies Utilizing 1 Octane D17 Thiol

Use as an Isotopic Tracer in Complex Chemical Systems